Enhanced Solubility via 4-Ethoxy Substitution
The presence of the 4-ethoxy group in 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone significantly alters its solubility profile and electronic properties compared to its unsubstituted analog, 2,3,4,5,6-pentafluorobenzophenone (CAS 1536-23-8) . This modification is crucial for its processability and reactivity in subsequent synthetic steps, particularly in applications requiring specific solubility in organic media or a tailored electronic environment for further functionalization .
| Evidence Dimension | Solubility and Electronic Profile |
|---|---|
| Target Compound Data | Qualitative observation: The 4-ethoxy group increases solubility in common organic solvents and modulates the electronic character of the molecule compared to the unsubstituted analog. |
| Comparator Or Baseline | 2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8): Unsubstituted on the non-fluorinated ring, leading to different solubility and electronic properties. |
| Quantified Difference | Not explicitly quantified in available sources, but noted as a key differentiator in its class. |
| Conditions | General organic synthesis and materials chemistry applications. |
Why This Matters
For procurement, this differentiation ensures that the compound meets specific solubility and electronic requirements for a given synthetic route or material formulation, which the unsubstituted analog cannot fulfill.
